

A Comparative Guide to the Characterization of 6-Methoxyquinoline-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxyquinoline-2-carbaldehyde

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For researchers and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of reliable and reproducible science. Quinoline derivatives, prized for their wide-ranging pharmacological activities, demand unambiguous structural confirmation. This guide provides an in-depth characterization of **6-methoxyquinoline-2-carbaldehyde**, a key building block in medicinal chemistry.

In the absence of a complete, publicly available experimental dataset for **6-methoxyquinoline-2-carbaldehyde**, this guide leverages a comparative approach. We present predicted spectroscopic data, grounded in established principles of nuclear magnetic resonance (NMR) and spectroscopy. These predictions are substantiated by experimental data from carefully selected structural analogs: the parent compound quinoline-2-carbaldehyde and the positional isomer 6-methoxyquinoline-4-carbaldehyde. This methodology not only offers a robust framework for identifying the target compound but also illustrates the profound impact of substituent placement on spectroscopic output.

Physicochemical and Spectroscopic Profile

6-Methoxyquinoline-2-carbaldehyde is a solid at room temperature. Its core structure consists of a quinoline ring system with a methoxy group at the 6-position, which donates electron density to the aromatic system, and a formyl (aldehyde) group at the 2-position, which is electron-withdrawing.

Table 1: Physicochemical Properties of **6-Methoxyquinoline-2-carbaldehyde**

Identifier	Value	Source
IUPAC Name	6-methoxyquinoline-2-carbaldehyde	N/A
CAS Number	89060-22-0	[1]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.19 g/mol	[1]
Appearance	Powder	[1]
Melting Point	103-105 °C	[1]

Table 2: Predicted and Experimental Spectroscopic Data for **6-Methoxyquinoline-2-carbaldehyde** and Key Comparators

Technique	Key Feature	Quinoline-2-carbaldehyde (Experimental)	6-Methoxyquinoline-2-carbaldehyde (Predicted)	6-Methoxyquinoline-4-carbaldehyde (Predicted)
¹ H NMR	Aldehyde-H (δ, ppm)	10.23 (s)[2]	~10.1 - 10.3 (s)	~9.0 - 10.0 (s)[3]
	Methoxy-H (δ, ppm)	N/A	~3.9 (s)[3]	
¹³ C NMR	Carbonyl-C (δ, ppm)	193.9[2]	~193 - 195	>190[3]
	Methoxy-C (δ, ppm)	N/A	~55[3]	
IR	C=O Stretch (cm ⁻¹)	~1700-1715	~1695 - 1710	~1699 - 1710[3]
MS	[M+H] ⁺ (m/z)	158.1[2]	188.07	188.07[4]

In-Depth Spectroscopic Analysis and Comparison

The causality behind the predicted spectral shifts lies in the electronic interplay between the substituents and the quinoline ring.

^1H NMR Spectroscopy

The most diagnostic signal in the ^1H NMR spectrum is the aldehyde proton.

- Quinoline-2-carbaldehyde: The aldehyde proton appears far downfield at 10.23 ppm due to the deshielding effect of the carbonyl group and the aromatic ring current.[\[2\]](#)
- **6-Methoxyquinoline-2-carbaldehyde** (Predicted): The aldehyde proton is predicted to be in a similar region, ~10.1-10.3 ppm. The methoxy group at the 6-position is relatively distant and exerts its electron-donating effect primarily on the benzene half of the quinoline system, having only a minor influence on the aldehyde environment at the 2-position. The methoxy group's protons themselves would appear as a sharp singlet around 3.9-4.1 ppm.
- 6-Methoxyquinoline-4-carbaldehyde (Predicted): In this isomer, the aldehyde proton is expected to be slightly upfield compared to the 2-carbaldehyde isomer.[\[3\]](#) This is because the aldehyde at the 4-position is more directly influenced by the electron-donating resonance effect of the nitrogen atom in the pyridine ring, which can slightly shield the C4 position.

^{13}C NMR Spectroscopy

The carbonyl carbon is the most notable signal in the ^{13}C NMR spectrum.

- Quinoline-2-carbaldehyde: The carbonyl carbon resonates at 193.9 ppm.[\[2\]](#)
- **6-Methoxyquinoline-2-carbaldehyde** (Predicted): The chemical shift is expected to be very similar, around 193-195 ppm. As with the proton NMR, the remote 6-methoxy group has a minimal electronic effect on the C2-aldehyde carbon. The characteristic methoxy carbon signal would be observed around 55-56 ppm.
- 6-Methoxyquinoline-4-carbaldehyde (Predicted): The carbonyl carbon here is also expected in the >190 ppm region.[\[3\]](#) Subtle differences in the shifts of the aromatic carbons would be the primary method for distinguishing the 2- and 4-isomers via ^{13}C NMR.

Infrared (IR) Spectroscopy

The key diagnostic peak is the carbonyl (C=O) stretching vibration.

- Prediction for Methoxy-Substituted Isomers: Both **6-methoxyquinoline-2-carbaldehyde** and its 4-carbaldehyde isomer are expected to show a strong C=O absorption band in the 1695-1710 cm^{-1} range.[3] This region is characteristic of aromatic aldehydes. The electron-donating methoxy group may slightly lower the frequency compared to the unsubstituted parent aldehyde due to a minor weakening of the C=O bond through resonance. Additionally, a C-O stretching band for the methoxy ether group should be visible around 1250 cm^{-1} . [5]

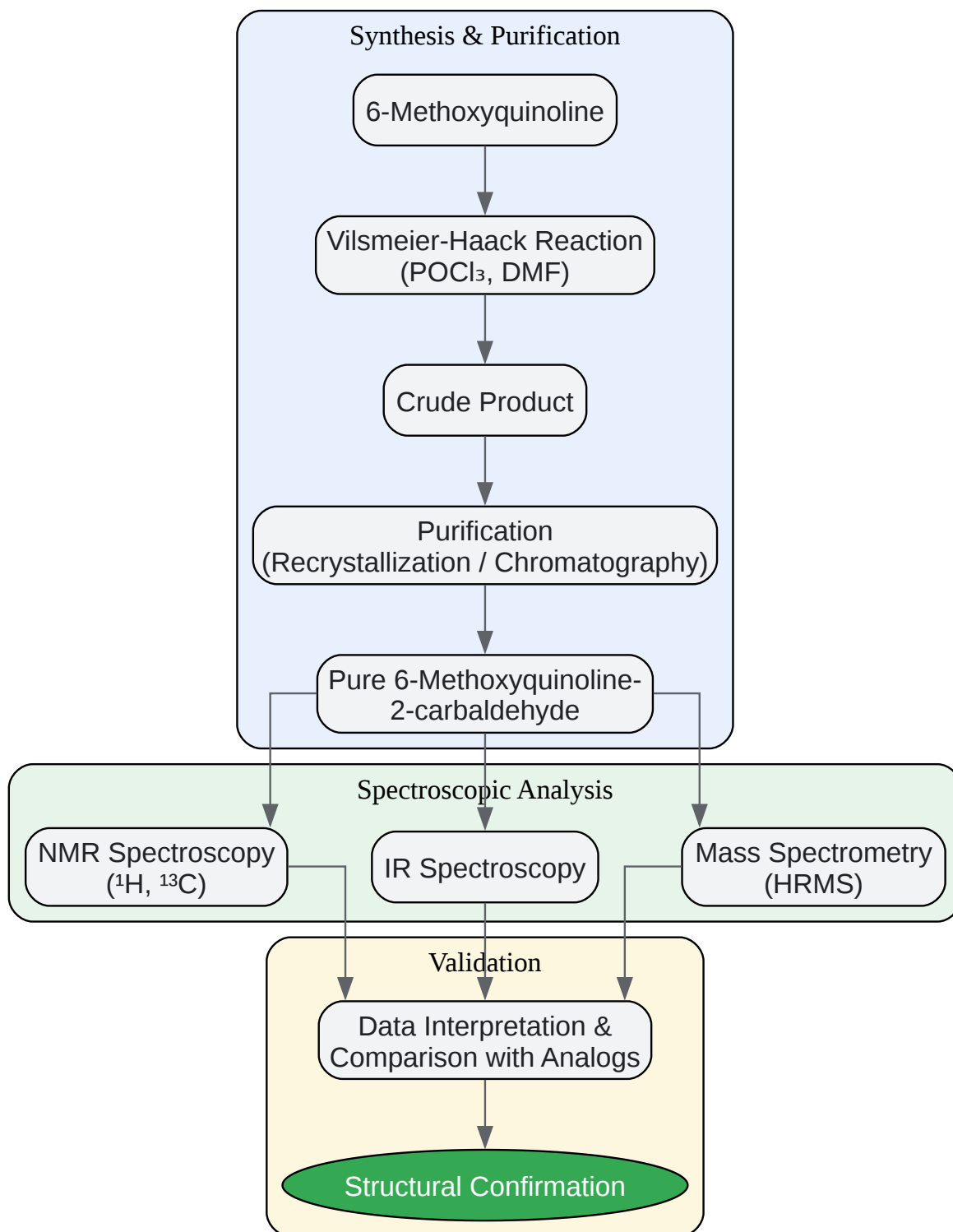
Mass Spectrometry (MS)

All isomers of methoxyquinoline-carbaldehyde will have the same molecular weight.

- Prediction: Using high-resolution mass spectrometry (HRMS), the protonated molecule $[\text{M}+\text{H}]^+$ for **6-methoxyquinoline-2-carbaldehyde** would be detected at an m/z of approximately 188.0706, corresponding to the formula $\text{C}_{11}\text{H}_{10}\text{NO}_2^+$. While the molecular ion peak will not distinguish isomers, their fragmentation patterns upon tandem MS (MS/MS) may differ due to the different positions of the substituents, providing a potential avenue for differentiation.[5]

Synthesis and Characterization Workflow

A common and effective method for synthesizing quinoline-carbaldehydes is the formylation of the corresponding quinoline precursor using the Vilsmeier-Haack reaction.



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Caption: Workflow for synthesis and characterization of **6-methoxyquinoline-2-carbaldehyde**.

Experimental Protocols

The following protocols describe self-validating systems for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) within a clean 5 mm NMR tube. The choice of solvent must ensure complete dissolution.
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the aromatic region.
 - ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio $>100:1$ for the smallest proton signal. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
 - ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is standard.
 - Data Processing: Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum before referencing to TMS.

Fourier-Transform Infrared (IR) Spectroscopy

- Objective: To identify key functional groups, particularly the aldehyde carbonyl.
- Methodology (Attenuated Total Reflectance - ATR):

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrumental artifacts.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, co-adding at least 16 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The processed spectrum should clearly show the characteristic C=O stretching vibration between $1695\text{-}1710\text{ cm}^{-1}$.

High-Resolution Mass Spectrometry (HRMS)

- **Objective:** To confirm the elemental composition and molecular weight.
- **Methodology (Electrospray Ionization - ESI):**
 - **Sample Preparation:** Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent such as methanol or acetonitrile.
 - **Instrumentation:** Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.
 - **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - **Data Analysis:** Determine the accurate mass of the most intense ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition that corresponds to this mass. The calculated formula should match the expected $\text{C}_{11}\text{H}_9\text{NO}_2$.

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